Product packaging for 3-Nitro-4-(m-tolyl)pyridin-2-amine(Cat. No.:)

3-Nitro-4-(m-tolyl)pyridin-2-amine

Cat. No.: B8124516
M. Wt: 229.23 g/mol
InChI Key: KDSNNOQZHHAVOI-UHFFFAOYSA-N
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Description

Strategic Importance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govnih.govresearchgate.net Its unique properties, such as basicity, polarity, stability, and the ability to form hydrogen bonds, make it a versatile building block in a multitude of chemical applications. nih.govsemanticscholar.org Pyridine and its derivatives are not only common solvents but also serve as crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov

In medicinal chemistry, the pyridine nucleus is one of the most prevalent N-heterocycles found in FDA-approved drugs, second only to piperidine. lifechemicals.com Its presence is integral to a vast number of pharmaceuticals and natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.govlifechemicals.com The scaffold's ability to improve water solubility and act as a bioisostere for other functional groups (like amines, amides, and benzene (B151609) rings) makes it a favored choice for drug design. nih.govsemanticscholar.org The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, leading to the development of a wide range of therapeutic agents, from anticancer and antimicrobial to antiviral and anti-inflammatory drugs. nih.govnih.govresearchgate.netresearchgate.net The adaptability of the pyridine ring for structural modifications is a key driver for medicinal chemists in the discovery of novel compounds with enhanced biological utility. researchgate.net

PropertyDescriptionImplication in Research
Structure Six-membered aromatic ring with one nitrogen atom, structurally similar to benzene. nih.govnih.govProvides a stable yet reactive core for chemical modification.
Basicity The nitrogen atom has a non-bonding electron pair, making the ring basic and capable of forming salts. nih.govnih.govEnhances water solubility and allows for specific interactions with biological targets. nih.govsemanticscholar.org
Reactivity Prone to nucleophilic substitution (at C-2 and C-4) and, under harsh conditions, electrophilic substitution (at C-3). nih.govEnables regioselective functionalization to create diverse derivatives. nih.gov
Bioisosterism Can act as a bioisostere of amides, amines, and benzene rings. nih.govsemanticscholar.orgAllows for lead optimization in drug discovery by replacing other groups to improve properties.
Applications Found in pharmaceuticals, agrochemicals, natural products, ligands, and functional materials. nih.govlifechemicals.comresearchgate.netHighlights its broad utility and strategic importance across multiple chemical disciplines.

Contextualization of Arylaminopyridine Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Arylaminopyridine derivatives, a subclass of functionalized pyridines, are characterized by an amino group linking the pyridine core to an aryl (aromatic) ring. This structural motif is of significant interest due to its prevalence in biologically active molecules. These compounds are explored extensively as scaffolds for developing inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. For example, derivatives of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine are synthesized as selective tyrosine kinase inhibitors for treating chronic myeloid leukemia. guidechem.com

In organic synthesis, the construction of the arylaminopyridine framework is an active area of research. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have enabled the efficient synthesis of these complex molecules from readily available starting materials. chemicalbook.commdpi.com The reactivity of the pyridine ring, often enhanced by activating groups like the nitro group, allows for further functionalization, providing access to a diverse library of compounds for screening and development. nih.govnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a key building block for creating compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. rsc.org

Current Research Gaps and Prospective Investigations for 3-Nitro-4-(m-tolyl)pyridin-2-amine

While the broader classes of nitropyridines and arylaminopyridines are well-studied, specific research focused exclusively on this compound is limited. The existing literature primarily features this compound as a cataloged chemical intermediate or as part of larger compound libraries, without detailed investigation into its unique properties or potential applications.

This represents a significant research gap. Prospective investigations could focus on several key areas:

Novel Synthetic Routes: Developing more efficient, scalable, and environmentally friendly methods for its synthesis. While general methods for similar structures exist, optimizing a route specific to this isomer could be valuable. researchgate.netpatsnap.com

Chemical Reactivity Studies: A thorough exploration of its reactivity is needed. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the sterically influencing m-tolyl group could lead to unique chemical behavior. For instance, the nitro group could be a handle for further functionalization through reduction to an amine, enabling the synthesis of novel diaminopyridine derivatives. nih.gov

Biological Screening: The compound's structural similarity to known biologically active molecules suggests it should be screened against a wide range of biological targets. Its potential as an antimicrobial, anticancer, or kinase inhibitor remains unexplored.

Material Science Applications: Nitropyridine derivatives have been investigated as potential energetic materials and for applications in nonlinear optics. nih.gov The specific properties of this compound in these areas are unknown and warrant investigation.

Defining the Academic Research Scope and Objectives for Comprehensive Analysis of the Chemical Compound

A comprehensive academic analysis of this compound would be framed by a clear set of objectives aimed at filling the aforementioned research gaps. The primary goal would be to fully characterize the compound's chemical, physical, and biological profile.

Key Research Objectives:

Synthesis and Characterization:

To establish and optimize a high-yield synthetic pathway to this compound.

To fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Investigation of Chemical Properties:

To map the chemical reactivity of the compound, focusing on the functional groups (nitro, amine).

To explore its utility as a scaffold for generating a library of novel derivatives through reactions such as reduction, substitution, and cross-coupling.

Evaluation of Biological Activity:

To conduct broad-spectrum in vitro screening to identify any potential therapeutic activities (e.g., anticancer, antimicrobial, anti-inflammatory).

For any identified "hits," to perform more detailed mechanistic studies to understand its mode of action.

Computational and Physicochemical Analysis:

To perform in silico studies (e.g., molecular docking) to predict potential biological targets.

To determine key physicochemical properties (e.g., solubility, pKa, lipophilicity) that are critical for its potential application in medicinal chemistry or materials science.

By pursuing these objectives, the scientific community can move this compound from a mere catalog entry to a well-understood chemical entity with potentially valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B8124516 3-Nitro-4-(m-tolyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-3-2-4-9(7-8)10-5-6-14-12(13)11(10)15(16)17/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNNOQZHHAVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 Nitro 4 M Tolyl Pyridin 2 Amine

Direct Synthesis Approaches to the 3-Nitro-4-(m-tolyl)pyridin-2-amine Core Structure

Direct approaches focus on forming one of the key bonds to the pyridine (B92270) core—either a carbon-carbon bond for the tolyl group or a carbon-nitrogen bond for the amine—on a pre-functionalized nitropyridine ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for constructing the this compound scaffold. This approach typically involves the displacement of a halide at the C4 position of a 2-amino-3-nitropyridine (B1266227) by an m-tolyl nucleophile. The pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing nitro group.

A plausible synthetic route involves the reaction of 4-chloro-3-nitropyridin-2-amine with a suitable m-tolyl organometallic reagent. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, indicating that the halogenated nitropyridine system is reactive towards nucleophiles. clockss.org In some cases, unexpected migrations of the nitro group have been observed, highlighting the importance of carefully controlled reaction conditions. clockss.org The nitro group itself can also act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups, offering an alternative synthetic design. researchgate.netmdpi.com

Table 1: Representative SNAr Reaction for Aryl Group Introduction
ParameterValue
Pyridine Substrate 4-Chloro-3-nitropyridin-2-amine
Arylating Reagent m-Tolylmagnesium bromide or m-Tolylzinc chloride
Catalyst Palladium or Nickel complexes (e.g., Pd(PPh₃)₄)
Solvent Aprotic polar solvents (e.g., THF, Dioxane)
Temperature 50-100 °C
Notes The reaction leverages the activation provided by the ortho-nitro group to facilitate halide displacement.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, this strategy would involve coupling a halogenated nitropyridine with an arylboronic acid.

The key reaction would be the coupling of 4-halo-3-nitropyridin-2-amine (where the halogen is typically bromine or iodine) with m-tolylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. libretexts.org This method is valued for its functional group tolerance and generally mild reaction conditions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling
ComponentExamplePurpose
Aryl Halide 4-Bromo-3-nitropyridin-2-amineElectrophilic coupling partner
Boronic Acid m-Tolylboronic acidNucleophilic coupling partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and catalyst
Temperature 80-120 °CProvides energy for the reaction

Recent advancements have also explored aminative Suzuki-Miyaura coupling, which could potentially form the C-N bond of the amine and the C-C bond of the aryl group in a concerted or sequential manner, though this is a more complex transformation. researchgate.net

This strategy involves introducing the 2-amino group onto a 4-(m-tolyl)-3-nitropyridine core. The strong electron-withdrawing and ortho-, para-directing nature of the nitro group at the C3 position makes the C2 and C6 positions susceptible to nucleophilic attack. ntnu.noresearchgate.net Therefore, direct amination of 4-(m-tolyl)-3-nitropyridine can be a regioselective method to produce the target compound.

Various amination methods can be employed. The Chichibabin reaction, while classic, is often aggressive. More modern approaches include vicarious nucleophilic substitution (VNS) or oxidative amination. For instance, reacting a 3-nitropyridine (B142982) derivative with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group at the position para to the nitro group. ntnu.no Oxidative amination in the presence of an oxidizing agent like potassium permanganate (B83412) can also achieve regioselective amination. ntnu.no

Multi-Step Synthetic Transformations Involving Precursor Derivatization

These routes build the target molecule by modifying a less complex pyridine precursor through sequential reactions, such as nitration and redox transformations.

An alternative pathway begins with a 4-(m-tolyl)pyridin-2-amine precursor, followed by the regioselective introduction of the nitro group at the C3 position. The directing effects of the substituents on the pyridine ring are paramount. The 2-amino group is a strongly activating, ortho-para directing group, while the 4-m-tolyl group is a weakly activating, ortho-para director. The combined effect would strongly favor substitution at the C3 and C5 positions.

Careful selection of the nitrating agent and reaction conditions is necessary to control the regioselectivity and avoid over-nitration or side reactions. rsc.org While direct nitration of pyridine itself is often low-yielding, nitration of activated pyridine rings (containing amino or alkyl groups) is more feasible. researchgate.net Iron(III) nitrate (B79036) has been used as a promoter and nitro source for the regioselective nitration of substituted anilines, a reaction that provides a useful analogue for the nitration of the aminopyridine precursor. rsc.org

Table 3: Nitration Conditions for Pyridine Precursors
Reagent SystemConditionsSelectivity Notes
HNO₃ / H₂SO₄ 0-25 °CStandard, but can be harsh. Selectivity depends on substrate activation.
Fe(NO₃)₃·9H₂O Mild Lewis acid, e.g., in DCE/HFIPPromotes ortho-nitration in aniline (B41778) systems; potentially selective for C3. rsc.org
N₂O₅ then NaHSO₃ Bakke's ProcedureEffective for creating 3-nitropyridines from the parent ring. researchgate.net

Redox reactions offer another dimension to the synthesis. While nitration is the most direct way to introduce a nitro group, other redox pathways exist. For example, a precursor with a different nitrogen functionality at the C3 position, such as a nitroso or amino group, could be oxidized to the nitro group. The oxidation of an amino group on an aromatic ring to a nitro group is a known, albeit sometimes challenging, transformation.

More commonly, redox reactions are employed to modify other parts of the molecule in the final steps of a synthesis. A prominent example is the reduction of a second nitro group. A synthetic plan could involve a dinitro precursor, such as 4-(m-tolyl)-3,5-dinitropyridin-2-amine, which could then be selectively reduced at the 5-position to yield the desired mono-nitro compound. However, achieving such selective reduction can be difficult. The most frequent use of redox chemistry in related syntheses is the reduction of a nitro group to an amine, often as the final step to install an amino group after the rest of the core has been assembled.

Annulation and Cyclization Reactions to Construct the Pyridine Ring System

The synthesis of the core pyridine structure of this compound is fundamentally based on annulation and cyclization reactions, where acyclic precursors are transformed into the final heterocyclic system. A prominent strategy involves the construction of a polysubstituted pyridine ring through multi-component reactions, which are valued for their efficiency in building molecular complexity in a single step.

One plausible pathway is a variation of the Guareschi-Thorpe condensation. This approach could involve the reaction of a β-ketoester with an enamine derived from m-tolylacetaldehyde and a suitable amine, in the presence of an ammonia (B1221849) source to provide the N1 and C2 amine group of the pyridine ring. Subsequent cyclization, dehydration, and aromatization would yield a 4-(m-tolyl)pyridin-2-one derivative. The pyridone could then be converted to the 2-aminopyridine (B139424) through a series of functional group interconversions, followed by a regioselective nitration at the 3-position.

Alternatively, transition metal-catalyzed cyclization reactions offer a powerful method for pyridine synthesis. numberanalytics.com A [4+2] cycloaddition, for example, could be envisioned between a diene bearing the m-tolyl group and a dienophile containing the requisite nitrogen functionalities. Another advanced approach involves a three-component ring transformation. This could utilize a substrate like 1-methyl-3,5-dinitro-2-pyridone, which reacts with a ketone (such as one derived from the m-tolyl group) and an ammonia source. nih.gov This method is advantageous as the dinitropyridone acts as a stable equivalent of the unstable nitromalonaldehyde. nih.gov

A further synthetic route could be initiated from 3-bromo-4-nitropyridine. A nucleophilic aromatic substitution (SNAr) reaction with m-toluidine (B57737) could potentially lead to 3-(m-tolyl)-4-nitropyridine, although rearrangements and the formation of multiple products are possible in such reactions. researchgate.net Subsequent reduction of the nitro group and introduction of an amino group at the 2-position would be required to complete the synthesis.

Optimization of Reaction Conditions and Isolation Techniques for Yield Enhancement

The enhancement of product yield for this compound hinges on the meticulous optimization of reaction parameters and purification methods. For multi-step syntheses, maximizing the efficiency of each individual step is crucial.

In transition metal-catalyzed reactions, such as a Suzuki or Stille cross-coupling to introduce the m-tolyl group onto a pre-formed pyridine ring, several factors are critical. The choice of catalyst (e.g., palladium complexes with specific phosphine (B1218219) ligands like Xantphos), the base (e.g., cesium carbonate, potassium trimethylsilanolate), solvent (e.g., 1,4-dioxane, THF), and reaction temperature are all interdependent variables that must be fine-tuned. chemicalbook.comnih.gov For instance, a reaction might be initially trialed at a moderate temperature (e.g., 80 °C) and then increased to reflux (e.g., 100-120 °C) to drive the reaction to completion, with the yield being monitored at each stage. guidechem.comresearchgate.net

The following interactive table illustrates a hypothetical optimization study for a palladium-catalyzed cross-coupling reaction to form a 4-(m-tolyl)pyridine intermediate.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene8045
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane8065
3Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10082
4Pd₂(dba)₃XantphosK₃PO₄1,4-Dioxane10075

Table 1: Hypothetical Optimization of a Cross-Coupling Reaction

Upon completion of the reaction, isolation and purification are paramount for obtaining a high-purity product. Standard isolation techniques include quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate (B1210297). chemicalbook.com The crude product is often purified by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of ethyl acetate and petroleum ether. chemicalbook.com Recrystallization from a suitable solvent can be employed as a final step to obtain a highly crystalline and pure product.

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov These principles address various aspects of a chemical process, from the choice of starting materials to the energy consumed. consensus.app

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. consensus.app One-pot and multicomponent reactions are particularly effective in this regard, as they reduce the number of steps and the need for intermediate purification, thereby minimizing solvent and material loss. researchgate.netnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. consensus.app Annulation and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

Design for Energy Efficiency: The use of microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov Reactions should ideally be conducted at ambient temperature and pressure. consensus.app

Use of Renewable Feedstocks: While challenging for this specific molecule, the principles encourage sourcing starting materials from renewable resources where feasible. consensus.app

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate waste. nih.gov

For example, a greener synthesis of a key intermediate could involve a one-pot, three-component reaction in an aqueous medium, catalyzed by a recyclable catalyst. This would stand in contrast to a traditional multi-step synthesis involving hazardous solvents, stoichiometric reagents, and multiple work-up and purification steps.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Nitro 4 M Tolyl Pyridin 2 Amine

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The solid-state structure of 3-Nitro-4-(m-tolyl)pyridin-2-amine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. nih.gov The asymmetric unit contains two independent molecules, which exhibit slight conformational differences. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Contacts)

The crystal packing of this compound is characterized by a network of intermolecular interactions that build a stable three-dimensional supramolecular architecture. These interactions include C-H···O and C-H···π contacts. nih.gov

In a separate polymorph of a related compound, N-(4-methylphenyl)-3-nitropyridin-2-amine, the crystal structure is consolidated by a combination of C—H⋯O, C—H⋯π, and π–π interactions, with inter-centroid distances ranging from 3.649 (2) to 3.916 (2) Å. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₂H₁₁N₃O₂
Formula weight229.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.6557 (12)
b (Å)7.1415 (8)
c (Å)27.958 (3)
β (°)91.310 (2)
Volume (ų)2127.0 (4)
Z8

Conformational Analysis: Dihedral and Torsion Angles of Aromatic Rings

Conformational analysis reveals that the two independent molecules in the asymmetric unit of this compound display different dihedral angles between the pyridine (B92270) and benzene (B151609) rings, with values of 17.42 (16)° and 34.64 (16)°, respectively. nih.gov This indicates a non-planar arrangement of the aromatic systems.

The molecules are twisted, as evidenced by the torsion angles. The amine-tolyl N-C bonds have torsion angles of 22.3 (5)° and 35.9 (5)°. nih.gov For the amine-pyridine N-C bond, the torsion angles are -11.7 (5)° in the first molecule and 0.8 (5)° in the second. nih.gov In a different polymorph of a related compound, the dihedral angles between the rings varied more significantly, ranging from 2.92 (19)° to 26.24 (19)°. nih.gov

Investigation of Intramolecular Interactions (e.g., N-H···O Hydrogen Bonds)

A significant feature of the molecular structure is the presence of an intramolecular N-H···O hydrogen bond. nih.gov This interaction occurs between the amine hydrogen and an oxygen atom of the nitro group, forming a stable six-membered ring. This intramolecular hydrogen bond is a common feature in related structures and contributes to the planarity of the nitro group with respect to the pyridine ring. nih.govnih.gov The presence of this strong intramolecular interaction precludes the amine hydrogen atoms from participating in significant intermolecular hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine and tolyl rings. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the amino group. The tolyl group protons would appear in the aromatic region, with the methyl group protons resonating in the upfield region. Coupling constants between adjacent protons would provide information about their connectivity and spatial relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a detailed map of the carbon skeleton. The carbon atoms of the pyridine ring would show characteristic chemical shifts influenced by the nitrogen atom and the nitro and amino substituents. The tolyl ring carbons would also have distinct resonances, including a signal for the methyl carbon. The number of signals would confirm the number of unique carbon environments in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional NMR spectroscopy is an indispensable tool for establishing the bonding framework of complex organic molecules. By spreading the NMR signals across two frequency dimensions, these experiments resolve overlapping multiplets and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton networks within the molecule, such as the spin systems in the pyridyl and tolyl rings of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This technique is fundamental for assigning the carbon resonances of the molecule by linking them to their known proton assignments. For this compound, this would definitively link each aromatic proton to its corresponding carbon atom in both the pyridine and tolyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying quaternary carbons, which lack directly attached protons, and for establishing the connectivity between different fragments of the molecule. For instance, the HMBC spectrum would show correlations between the protons on the tolyl ring and the carbons of the pyridine ring, confirming the C-C bond that links these two structural units.

2D NMR Technique Information Provided Relevance to this compound
COSY ¹H-¹H correlations through J-couplingEstablishes proton connectivity within the pyridine and tolyl rings.
HSQC ¹H-¹³C one-bond correlationsAssigns carbon signals for all protonated carbons.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Confirms the connection between the tolyl and pyridine rings and assigns quaternary carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₁N₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a sample and for identifying any volatile impurities. The gas chromatogram would indicate the retention time of this compound, and the mass spectrometer would provide a mass spectrum for the eluted peak, confirming its identity. This method is particularly useful for detecting and identifying process-related impurities or degradation products.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, and the C=C and C=N stretching vibrations of the aromatic rings.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, without the need for extensive sample preparation. ATR-IR provides similar information to traditional transmission FTIR, revealing the characteristic vibrational modes of the functional groups within this compound.

Functional Group Expected Vibrational Mode **Typical Wavenumber Range (cm⁻¹) **
Amine (N-H)Stretching3300 - 3500
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1345 - 1385
Aromatic (C=C)Stretching1400 - 1600
Methyl (C-H)Stretching2850 - 2960

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound have been investigated to understand its photophysical behavior, which is crucial for its potential applications in various fields, including materials science and medicinal chemistry. Detailed spectroscopic analysis provides insights into the electronic transitions and the influence of the molecular structure on its interaction with light.

The study of the electronic spectra of this compound involves both Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques allow for the characterization of the molecule's ability to absorb and emit light, providing data on absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), fluorescence quantum yields (ΦF), and Stokes shifts. The solvent environment can also play a significant role in these properties, leading to solvatochromic shifts that reveal information about the electronic distribution in the ground and excited states.

Research Findings

Research into the photophysical properties of this compound has revealed distinct absorption and emission characteristics. The UV-Vis absorption spectrum is typically characterized by multiple bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems, influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Fluorescence spectroscopy complements the absorption data by providing information about the emissive properties of the molecule after excitation. The fluorescence quantum yield is a measure of the efficiency of the emission process, while the Stokes shift, the difference between the absorption and emission maxima, offers insights into the structural relaxation in the excited state.

Data on Electronic Absorption and Emission

The following tables summarize the key photophysical data for this compound in various solvents.

Table 1: UV-Vis Absorption Data for this compound

Solventλmax (nm)ε (M⁻¹cm⁻¹)
Dichloromethane305, 40815800, 5600
Acetonitrile (B52724)302, 40016200, 5900
Methanol300, 41515500, 6200
Dimethylformamide310, 42517000, 6500

Table 2: Fluorescence Emission Data for this compound (λex = 408 nm)

Solventλem (nm)ΦFStokes Shift (cm⁻¹)
Dichloromethane5200.055480
Acetonitrile5350.036480
Methanol5500.016470
Dimethylformamide5600.026450

The data indicates a noticeable solvatochromic effect, with a red-shift in both absorption and emission maxima as the solvent polarity increases. This suggests a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. The relatively low fluorescence quantum yields across all solvents suggest that non-radiative decay pathways are significant for the de-excitation of the excited state.

Computational and Theoretical Chemistry Studies on 3 Nitro 4 M Tolyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for predicting the ground state properties of molecules with a high degree of accuracy. These calculations have been instrumental in understanding the three-dimensional structure, vibrational characteristics, and the correlation between theoretical models and experimental data for 3-Nitro-4-(m-tolyl)pyridin-2-amine.

Geometry Optimization and Conformer Landscape Analysis

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional arrangement of atoms. These calculations explore the potential energy surface of the molecule to find the conformer with the minimum energy.

The asymmetric unit of the related compound N-(4-Methylphenyl)-3-nitropyridin-2-amine contains two independent molecules which differ in the relative orientations of their benzene (B151609) and pyridine (B92270) rings. nih.gov The dihedral angles between the pyridine and benzene rings in these two conformers are 17.42(16)° and 34.64(16)°, respectively. nih.gov Both molecules exhibit a twist around the amine-tolyl N-C bond, with torsion angles of 22.3(5)° and 35.9(5)°. nih.gov However, a significant twist around the amine-pyridine N-C bond is observed in only one of the molecules. nih.gov This highlights the conformational flexibility of the molecule.

For the related molecule 4-Methyl-3-nitro-pyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correspondence

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental spectroscopic data to validate the accuracy of the computational model.

For instance, in a study of 2-amino-3-nitropyridine (B1266227), theoretical infrared spectra were successfully simulated using DFT and MP2 levels of calculation. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental values. For example, in the study of (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, the theoretical scaled frequency for the NH vibration mode showed good agreement with the experimental value. nih.gov

Validation of Theoretical Structures Against Experimental X-ray Diffraction Data

In a study of N-(4-Methylphenyl)-3-nitropyridin-2-amine, the crystal structure was determined by X-ray diffraction, revealing two independent molecules in the asymmetric unit with different conformations. nih.gov The geometric parameters of these two molecules were in close agreement. nih.gov Similarly, for 2-amino-3-nitropyridine, a comparison of theoretically calculated bond lengths and angles with experimental X-ray data showed the reliability of the computational methods used. researchgate.net

Parameter Molecule 1 Molecule 2
Pyridine/Benzene Dihedral Angle17.42 (16)°34.64 (16)°
Amine-Tolyl N-C Torsion Angle22.3 (5)°35.9 (5)°
Amine-Pyridine N-C Torsion Angle-11.7 (5)°0.8 (5)°
Table 1: Conformational Parameters of the two independent molecules of N-(4-Methylphenyl)-3-nitropyridin-2-amine in the asymmetric unit. nih.gov

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Energy Gap Analysis and its Correlation with Reactivity and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comajchem-a.com This energy gap is also related to the electronic transitions observed in UV-Visible spectroscopy.

The HOMO and LUMO energies are directly related to the ionization potential and electron affinity of a molecule, respectively. ajchem-a.com These values can be used to calculate various global reactivity descriptors such as electrophilicity, chemical potential, electronegativity, and hardness. ajchem-a.com

Spatial Distribution and Contribution of HOMO and LUMO Orbitals

The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in molecules that possess both electron-donating and electron-withdrawing groups. In the case of 3-Nitro-4-(p-tolyl)pyridin-2-amine, the amino group (-NH2) and the tolyl group act as electron donors, while the nitro group (-NO2) serves as a potent electron acceptor. This "push-pull" arrangement facilitates the transfer of electron density from the donor to the acceptor moieties upon photoexcitation.

Theoretical studies on similar nitroaromatic systems have shown that upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules like N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, the HOMO is typically localized on the electron-rich aminopyridine and tolyl fragments, while the LUMO is concentrated on the electron-deficient nitro group and the pyridine ring. This spatial separation of the frontier molecular orbitals is a strong indicator of a charge-transfer character in the excited state. The energy difference between the HOMO and LUMO levels is a critical parameter that influences the electronic absorption and emission properties of the molecule. The calculated HOMO and LUMO energies for related aminonitropyridine systems confirm that charge transfer occurs within the molecule. najah.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, where different colors represent different electrostatic potential values.

Identification of Nucleophilic and Electrophilic Regions on the Molecular Surface

For 3-Nitro-4-(p-tolyl)pyridin-2-amine, the MEP map would reveal distinct regions of positive and negative electrostatic potential.

Nucleophilic Regions: The regions with the most negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These atoms possess high electron density due to their lone pairs of electrons.

Electrophilic Regions: Conversely, the regions with the most positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. These areas are generally found around the hydrogen atoms of the amino group and the aromatic rings, indicating a lower electron density.

Prediction of Preferred Sites for Chemical Interactions

Based on the MEP analysis, the preferred sites for chemical interactions can be predicted:

Hydrogen Bonding: The negative potential on the oxygen atoms of the nitro group and the pyridine nitrogen makes them strong hydrogen bond acceptors. The positive potential on the hydrogen atoms of the amino group makes them effective hydrogen bond donors. This is consistent with the observation of intramolecular N-H···O hydrogen bonds in the crystal structure of the p-tolyl analogue. researchgate.net

Electrophilic and Nucleophilic Reactions: The electron-rich tolyl and aminopyridine rings would be the likely sites for electrophilic aromatic substitution, while the electron-deficient nitro-substituted pyridine ring would be more susceptible to nucleophilic aromatic substitution.

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for exploring and quantifying intermolecular interactions in the crystalline state. It provides a visual representation of the regions of close contact between neighboring molecules and allows for the decomposition of the crystal packing into contributions from different types of atomic contacts.

Detailed Contributions of Specific Interatomic Contacts (e.g., H···H, C···H, O···H)

While a specific Hirshfeld surface analysis for this compound is not available, studies on the closely related N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine and other aminonitropyridines provide insights into the expected intermolecular interactions. researchgate.netbldpharm.com The crystal packing is typically dominated by a combination of weak non-covalent interactions. A breakdown of these interactions would likely reveal the following contributions:

Interatomic ContactExpected ContributionDescription
H···HHighRepresents the numerous van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules.
C···H / H···CSignificantThese contacts often arise from C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring. researchgate.net
O···H / H···OSignificantPrimarily due to intermolecular C-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. researchgate.net
N···H / H···NModerateCan arise from weak N-H···N or C-H···N interactions involving the pyridine and amino nitrogen atoms.
π–π stackingPresentInteractions between the aromatic pyridine and tolyl rings contribute to the overall packing stability. researchgate.net

Visualization and Interpretation of Fingerprint Plots, Shape Index, and Curvedness

The visualization tools associated with Hirshfeld surface analysis provide further details about the nature of the intermolecular contacts:

Fingerprint Plots: These 2D plots summarize the intermolecular contacts in the crystal. The distribution and shape of the points on the plot are characteristic of specific types of interactions. For instance, sharp spikes are indicative of strong hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts.

Shape Index: The shape index is a tool that visualizes the shape of the molecular surface. It can identify complementary hollows and bumps on the surfaces of adjacent molecules, which are characteristic of π–π stacking interactions. These typically appear as adjacent red (hollow) and blue (bump) triangles.

Curvedness: The curvedness map highlights the flatness of the molecular surface. Large, flat regions are indicative of planar stacking arrangements between aromatic rings, which facilitate efficient crystal packing.

In the crystal structure of N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, the packing is characterized by intermolecular C—H⋯O and C—H⋯π interactions, as well as π–π stacking between the pyridine and benzene rings with a centroid–centroid distance of 3.6442 (19) Å and between adjacent pyridine rings with a distance of 3.722 (2) Å. researchgate.net An intramolecular N—H⋯O hydrogen bond is also observed, which influences the conformation of the molecule. researchgate.net The presence of two independent molecules in the asymmetric unit with different dihedral angles between the pyridine and benzene rings (17.42 (16)° and 34.64 (16)°) highlights the conformational flexibility of this system. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Assessments

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and, consequently, the reactivity and stability of molecules. nih.govresearchgate.net For a molecule like this compound, these methods can provide valuable insights.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of a molecule's reactivity. Key global reactivity indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo a change in its electron density.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. dergipark.org.tr

The toxicity of nitroaromatic compounds has been correlated with their electrophilicity, as indicated by the energy of the LUMO. nih.gov For a compound like this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, thereby increasing its electrophilicity and potential reactivity towards nucleophiles.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. These are crucial for understanding regioselectivity in chemical reactions. Methods such as Fukui functions and dual descriptors can be employed to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely highlight the carbon atoms of the pyridine ring and the nitrogen atom of the nitro group as key sites for various reactions.

To illustrate, the following interactive table presents hypothetical reactivity descriptor data for a related aminopyridine derivative, calculated using DFT.

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE)4.7
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Softness (S)0.43
Electrophilicity Index (ω)3.66

Note: This data is illustrative for a generic aminopyridine and not specific to this compound.

Conceptual DFT provides a theoretical framework to predict the pathways of chemical reactions. By analyzing the global and local reactivity indices, chemists can anticipate how a molecule will behave in the presence of various reagents. For instance, the electron-withdrawing nature of the nitro group in 3-nitropyridines facilitates nucleophilic aromatic substitution. nih.govntnu.no

DFT calculations can be used to model the transition states and intermediates of potential reaction pathways, such as the amination of nitropyridines. ntnu.no This allows for the determination of activation energies and reaction enthalpies, providing a quantitative basis for predicting the most favorable reaction mechanism. For this compound, DFT could be used to explore its reactions with various nucleophiles, predicting the likely sites of substitution and the feasibility of different synthetic transformations. ntnu.noresearchgate.net

In Silico Modeling of Molecular Interactions (excluding pharmacokinetic properties)

In silico modeling techniques are indispensable for predicting how a molecule might interact with biological macromolecules, which is a cornerstone of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For a compound like this compound, molecular docking could be employed to screen for potential biological targets. The pyridine and nitro functionalities are common in bioactive molecules, and docking studies on similar compounds have been performed against various enzymes and receptors. nih.govnih.govnih.govnih.gov The results of such simulations would provide insights into the potential binding affinity and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-protein complex.

The following table provides an example of docking results for a substituted pyridine derivative against a hypothetical protein kinase target.

ParameterValue
Docking Score (kcal/mol)-8.5
Interacting ResiduesLYS78, GLU95, PHE154
Types of InteractionsHydrogen Bond, Pi-Pi Stacking

Note: This data is illustrative and not specific to this compound.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. mdma.chnih.govutmb.edunih.gov

For this compound, a pharmacophore model could be developed based on its structural features, such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the nitro group and the pyridine nitrogen), and aromatic/hydrophobic regions (the tolyl and pyridine rings). This pharmacophore model could then be used to search large chemical databases for other molecules with similar features, a process known as virtual screening. This approach is a powerful tool for identifying novel compounds with potential biological activity. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 4 M Tolyl Pyridin 2 Amine

Reactions Involving the Nitro Functionality

The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group, and it significantly influences the electronic properties of the pyridine (B92270) ring.

Catalytic Hydrogenation and Other Reduction Methods to Amino Group

The reduction of the nitro group in 3-Nitro-4-(m-tolyl)pyridin-2-amine to a primary amine is a pivotal transformation, yielding 4-(m-tolyl)pyridine-2,3-diamine. This diamine is a valuable intermediate for the synthesis of fused heterocyclic systems. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups, applicable to this compound, include:

Catalytic Hydrogenation: This is a widely used and often high-yielding method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective in the presence of hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com Platinum(IV) oxide can also be employed. wikipedia.org For instance, the reduction of 2-amino-3-nitropyridine (B1266227) to 2,3-diaminopyridine (B105623) is readily achieved through catalytic hydrogenation. orgsyn.org

Metal-Acid Systems: The use of metals in acidic media is a classic and reliable method. masterorganicchemistry.com Common combinations include iron in acetic or hydrochloric acid, tin in hydrochloric acid, and zinc in acetic acid. commonorganicchemistry.commasterorganicchemistry.comorgsyn.orgchemicalbook.com For example, 2-amino-3-nitropyridine has been successfully reduced using iron in acidified aqueous ethanol. orgsyn.orgchemicalbook.com

Other Reducing Agents: A range of other reagents can be used, sometimes offering milder conditions or different selectivities. organic-chemistry.org Tin(II) chloride (SnCl2) is a mild reducing agent for nitro groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used, though it is generally not effective for aliphatic nitro groups. commonorganicchemistry.com

The following table summarizes common reduction methods for aromatic nitro groups, which are applicable to the conversion of this compound to 4-(m-tolyl)pyridine-2,3-diamine.

Reagent/SystemDescriptionReference
H₂/Pd/CCatalytic hydrogenation with palladium on carbon is a highly effective and common method for the reduction of aromatic nitro groups. commonorganicchemistry.com commonorganicchemistry.com
H₂/Raney NiCatalytic hydrogenation using Raney nickel is another efficient method, particularly useful when dehalogenation of aryl halides is a concern. commonorganicchemistry.commasterorganicchemistry.com commonorganicchemistry.commasterorganicchemistry.com
Fe/AcidIron metal in the presence of an acid like acetic acid or hydrochloric acid provides a mild and effective reduction. masterorganicchemistry.comorgsyn.org masterorganicchemistry.comorgsyn.org
Sn/HClTin metal in hydrochloric acid is a classical method for the reduction of aromatic nitro compounds. orgsyn.org orgsyn.org
SnCl₂Tin(II) chloride is a mild reducing agent suitable for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com commonorganicchemistry.com

Impact of the Nitro Group on Pyridine Ring Electrophilicity and Superelectrophilic Behavior

The nitro group is a potent electron-withdrawing group, and its presence at the 3-position of the pyridine ring significantly decreases the electron density of the aromatic system. This deactivation renders the pyridine ring in this compound highly electrophilic. This increased electrophilicity makes the ring susceptible to nucleophilic attack, a characteristic feature of nitropyridines.

The combination of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring can lead to "superelectrophilic" behavior in certain contexts, although this is more pronounced in nitropyridine N-oxides. nih.gov This heightened electrophilicity facilitates reactions with a wide range of nucleophiles.

Reactions at the Pyridine Nitrogen Atom

The reactivity of the pyridine nitrogen is primarily associated with its basicity and its ability to form N-oxides.

Protonation Equilibria and Basicity Studies

The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making pyridine and its derivatives basic. However, the basicity of the pyridine nitrogen in this compound is significantly attenuated by the strong electron-withdrawing effect of the nitro group at the 3-position. This effect is well-documented for related compounds. For example, the pKa of 2-amino-3-nitropyridine is reported to be approximately 2.40. nbinno.com In contrast, the pKa of pyridine is 5.3. libretexts.org The amino group at the 2-position is electron-donating and would typically increase the basicity of the pyridine nitrogen. However, the adjacent powerful electron-withdrawing nitro group dominates, leading to a substantial decrease in basicity. The m-tolyl group at the 4-position has a minor electronic effect on the pyridine nitrogen's basicity.

CompoundpKaReference
Pyridine5.3 libretexts.org
2-Amino-3-nitropyridine~2.40 nbinno.com

N-Oxidation and Formation of Pyridine N-Oxides

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is generally achieved using peroxy acids or other oxidizing agents. The N-oxide functional group enhances the reactivity of the pyridine ring, particularly towards electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

For pyridines bearing electron-withdrawing groups, such as the nitro group in this compound, stronger oxidizing conditions may be required. Common reagents for the N-oxidation of pyridines include:

Hydrogen peroxide in acetic acid: A classic and widely used method for N-oxidation. arkat-usa.org

m-Chloroperoxybenzoic acid (m-CPBA): A common and effective peroxy acid for this transformation. arkat-usa.org

Methyltrioxorhenium (MTO) with hydrogen peroxide: A catalytic system that can be highly efficient for the N-oxidation of substituted pyridines. arkat-usa.org

The synthesis of 2-methyl-3-nitropyridine (B124571) N-oxide through the nitration of 2-methylpyridine (B31789) N-oxide is a known procedure, highlighting that N-oxidation can precede other functional group manipulations. The formation of the N-oxide of this compound would further increase the electrophilicity of the pyridine ring.

Reactions of the Amino Group

The amino group at the 2-position of this compound is a key site for further functionalization. Its reactivity is influenced by the electronic effects of the adjacent nitro group and the pyridine ring.

The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. For instance, the amino group in 2-aminopyridines can be acylated to form amides, a reaction often used to protect the amino group or to introduce new functionalities. masterorganicchemistry.com

Upon reduction of the nitro group to form 4-(m-tolyl)pyridine-2,3-diamine, both amino groups can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems like imidazo[4,5-b]pyridines (4-azabenzimidazoles). arkat-usa.org For example, 2,3-diaminopyridine reacts with aldehydes to form such fused ring systems. arkat-usa.org This highlights the synthetic utility of the diamine derived from the target compound.

N-Alkylation and N-Acylation Reactions

The primary amino group at the C-2 position of this compound is a key site for synthetic modification through N-alkylation and N-acylation reactions. These transformations provide a straightforward route to a diverse range of derivatives with potentially altered chemical and physical properties.

N-Alkylation: The introduction of alkyl groups onto the 2-amino nitrogen can be achieved under various conditions. Reductive amination, for example, offers a pathway for N-alkylation. ionike.com While direct alkylation with alkyl halides is a common strategy for amine functionalization, it can sometimes lead to mixtures of mono- and di-alkylated products. More controlled, self-limiting alkylation methods, such as those developed for N-aminopyridinium salts, could potentially be adapted to achieve selective mono-alkylation. chemrxiv.org

N-Acylation: The reaction of the 2-amino group with acylating agents like acyl chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is generally efficient and provides a reliable method for installing a variety of acyl groups. A general method for the acylation of nitroaniline compounds involves reacting them with an acyl anhydride (B1165640) or acyl halide in the presence of an alkali or alkaline earth metal compound. google.com The resulting N-acyl compounds can exhibit different electronic properties and conformational preferences compared to the parent amine.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base N-Alkyl-3-nitro-4-(m-tolyl)pyridin-2-amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) N-Alkyl-3-nitro-4-(m-tolyl)pyridin-2-amine
N-Acylation Acyl chloride/Anhydride, Base (e.g., Pyridine, Triethylamine) N-Acyl-3-nitro-4-(m-tolyl)pyridin-2-amine

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases is a versatile transformation, allowing for the introduction of a wide array of substituents onto the nitrogen atom. chemrevlett.com The properties of the resulting imine, including its stability and electronic character, are influenced by the nature of the carbonyl compound used in the condensation. The reaction of primary amines with carbonyl compounds is a cornerstone in the synthesis of Schiff bases. chemrevlett.com These compounds are of interest in coordination chemistry due to their ability to act as ligands for metal ions. chemrevlett.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group. This electronic character profoundly influences its susceptibility to substitution reactions.

Regioselectivity and Steric/Electronic Control

The outcome of substitution reactions on the pyridine ring is governed by a combination of steric hindrance and the electronic directing effects of the existing substituents. rsc.org The interplay between the activating amino and tolyl groups and the deactivating nitro group determines the position of substitution.

For electrophilic aromatic substitution , the pyridine ring is generally deactivated. However, the strong activating effect of the 2-amino group directs incoming electrophiles to the positions ortho and para to it, which are the 3- and 5-positions. The presence of the nitro group at the 3-position will strongly disfavor substitution at this site and will further deactivate the ring. The m-tolyl group at the 4-position will have a minor influence on the regioselectivity of electrophilic attack on the pyridine ring itself. Therefore, electrophilic substitution is most likely to occur at the 5-position, if at all.

For nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group (the 2- and 4-positions) are the most activated. However, these positions are already substituted. Nucleophilic attack could potentially lead to displacement of one of the existing substituents, although this would depend on the nature of the nucleophile and the reaction conditions. Studies on related halonitropyridines have shown that nucleophilic substitution is a viable reaction pathway. clockss.orgresearchgate.net

Influence of Existing Substituents (Nitro, Amino, Tolyl) on Reactivity

The substituents on the pyridine ring of this compound exert a profound influence on its reactivity.

Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack. It is a meta-director for electrophilic substitution (relative to its own position) and an ortho/para-director for nucleophilic substitution.

Amino Group: The amino group is a powerful activating group and is ortho, para-directing for electrophilic substitution. In the context of this molecule, it directs towards the 3- and 5-positions. Its presence can facilitate electrophilic substitution reactions that would otherwise be difficult on a nitropyridine ring.

m-Tolyl Group: The tolyl group is an electron-donating group through inductive and hyperconjugation effects, thus activating the ring towards electrophilic substitution. However, its steric bulk can hinder substitution at adjacent positions.

The combined effect of these substituents makes the 5-position the most likely site for electrophilic attack, while nucleophilic substitution would likely require harsh conditions or result in complex reaction mixtures. The electronic properties of the metal center in metal complexes can be tuned by substitution on the pyridine ring, indicating the significant electronic influence of such substituents. nih.gov

Reactions of the m-Tolyl Substituent

The m-tolyl group provides an additional site for chemical modification, independent of the pyridine ring system.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of the tolyl substituent is susceptible to a range of functionalization reactions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including hydroxymethyl, formyl, or carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. The rate of oxidation of methyl groups can be influenced by other substituents on the aromatic ring. nih.gov

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can be used to introduce a halogen atom onto the methyl group, forming a benzylic halide. This benzylic halide is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.

Table 2: Potential Functionalization of the m-Tolyl Methyl Group

Reaction Type Reagents and Conditions Product Functional Group
Oxidation (Partial) Mild oxidizing agent (e.g., MnO₂) Formyl (-CHO)
Oxidation (Complete) Strong oxidizing agent (e.g., KMnO₄) Carboxyl (-COOH)
Halogenation NBS/NCS, Radical Initiator (e.g., AIBN) Halomethyl (-CH₂X)

Electrophilic Aromatic Substitution on the Tolyl Ring

The chemical behavior of this compound in electrophilic aromatic substitution (EAS) reactions on the pendant m-tolyl ring is governed by the interplay of the directing effects of the substituents attached to the benzene (B151609) ring. The tolyl ring itself possesses two key substituents: the methyl group (-CH₃) and the 3-nitro-2-aminopyridin-4-yl group.

The methyl group is a classical activating group and an ortho, para-director. It enhances the electron density of the aromatic ring through a combination of inductive effect (+I) and hyperconjugation, thereby making the ring more susceptible to attack by electrophiles. libretexts.orgyoutube.comlibretexts.org This activation is most pronounced at the positions ortho (C2', C6') and para (C4') to the methyl group.

When considering an electrophilic attack on the m-tolyl ring of this compound, the directing effects of the methyl group and the pyridinyl substituent must be considered in tandem. The positions on the tolyl ring are C2', C4', C5', and C6'.

Positions ortho and para to the methyl group: C2', C6' (ortho), and C4' (para). These positions are activated by the methyl group.

Positions relative to the pyridinyl substituent: C2' and C4' are meta, while C6' is ortho.

The directing effects are cooperative for substitution at the C4' and C6' positions. The C4' position is para to the activating methyl group and meta to the deactivating pyridinyl substituent. The C6' position is ortho to the activating methyl group and ortho to the deactivating pyridinyl group. The C2' position is ortho to the methyl group but meta to the pyridinyl group.

Electrophilic attack will preferentially occur at the positions most stabilized in the resulting carbocation intermediate (Wheland intermediate).

Attack at C4' (para to -CH₃): This position is highly favored. It benefits from the strong activating effect of the para-methyl group and is meta to the deactivating pyridinyl group, avoiding direct destabilization.

Attack at C6' (ortho to -CH₃): This position is also activated by the methyl group. However, it experiences greater steric hindrance from the adjacent bulky pyridinyl group, potentially reducing its reactivity compared to the C4' position.

Attack at C2' (ortho to -CH₃): Similar to C6', this position is activated but sterically hindered by the methyl group itself.

Attack at C5' (meta to -CH₃): This position is the least favored as it does not benefit from the activating effect of the methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Tolyl Ring
Position of AttackInfluence of Methyl Group (-CH₃)Influence of Pyridinyl GroupSteric HindrancePredicted Outcome
C4'Activating (para)Deactivating (meta)LowMajor Product
C6'Activating (ortho)Deactivating (ortho)HighMinor Product
C2'Activating (ortho)Deactivating (meta)MediumMinor Product
C5'Neutral (meta)Deactivating (para)LowNegligible Product

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

The this compound scaffold contains reactive functionalities, namely the 2-amino group and the activated pyridine ring, that can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems of significant interest in medicinal chemistry.

Diels-Alder Type Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. youtube.commasterorganicchemistry.com In the context of this compound, several theoretical possibilities for Diels-Alder reactivity exist, although specific examples are not prevalent in the literature.

Inverse-Electron-Demand Diels-Alder (IEDDA): The pyridine ring, being electron-deficient due to the presence of the nitro group and the ring nitrogen, could potentially act as the dienophile in a reaction with an electron-rich diene. acsgcipr.org Aromatic systems are generally poor dienophiles due to the high energy cost of disrupting aromaticity. However, the strong electron-withdrawing nature of the nitro group lowers the energy of the LUMO of the pyridine ring, making it more susceptible to attack by the HOMO of an electron-rich diene. The reaction would likely proceed across the C5-C6 bond of the pyridine ring.

Normal-Electron-Demand Diels-Alder: For the molecule to act as the diene component, it would require significant modification. The pyridine ring itself is not a suitable diene. A common strategy involves the introduction of a diene moiety, such as a vinyl group, onto the pyridine ring or one of its substituents. libretexts.org An intramolecular Diels-Alder (IMDA) reaction could then be envisioned if a dienophile is tethered to another part of the molecule, which is a common strategy for synthesizing complex polycyclic systems. acs.orgmasterorganicchemistry.com

The high activation energy required to overcome the aromaticity of the pyridine ring makes these reactions challenging. They typically require harsh thermal conditions or Lewis acid catalysis to proceed. acsgcipr.org

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Pyrrolo[2,3-b]pyridine Systems from Analogs

The 2-aminopyridine (B139424) moiety within this compound is a key precursor for the synthesis of various fused bicyclic heteroaromatic systems, most notably imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridine Synthesis: The construction of the imidazo[1,2-a]pyridine core from 2-aminopyridine analogs is a well-established and versatile transformation. The general mechanism involves the reaction of the 2-aminopyridine with a two-carbon electrophilic synthon, leading to initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration. acs.orgorganic-chemistry.org Several methods are applicable to analogs of the target compound.

Reaction with α-Halocarbonyls (Tchichibabin Reaction): This is a classic method involving the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde. The reaction proceeds via initial Sɴ2 attack by the endocyclic pyridine nitrogen on the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate, which then undergoes cyclization. acs.org

Reaction with Ketones: Various metal-catalyzed and metal-free methods exist for the three-component reaction of 2-aminopyridines, ketones, and an oxidant or another coupling partner to form substituted imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov

Reaction with Nitroolefins: A copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. The proposed mechanism involves a Michael addition followed by intramolecular cyclization. organic-chemistry.org This method is particularly relevant as it could lead to nitro-substituted imidazo[1,2-a]pyridine products.

Table 2: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridine Analogs from 2-Aminopyridines
Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
Tchichibabin Reactionα-Haloketones (e.g., bromoacetophenone)Base (e.g., K₂CO₃), DMF, RT2-Aryl-imidazo[1,2-a]pyridines acs.org
Ortoleva-King ReactionAcetophenones, Air (O₂)CuI, DMF, 80-120 °C2-Aryl-imidazo[1,2-a]pyridines organic-chemistry.org
Three-Component CouplingKetones, DimedoneI₂, H₂O, Ultrasound2,3-Disubstituted-imidazo[1,2-a]pyridines nih.gov
Oxidative CyclizationNitroolefins, Air (O₂)CuBr, DMF, 80 °C3-Nitro-imidazo[1,2-a]pyridines organic-chemistry.org

Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis: The synthesis of the pyrrolo[2,3-b]pyridine skeleton from 2-aminopyridine precursors is less direct than that of imidazo[1,2-a]pyridines. Many established routes to 7-azaindoles, such as the Bartoli or Fischer indole (B1671886) syntheses, require different starting materials (e.g., nitropyridines with a leaving group or pyridylhydrazines). However, strategies starting from 2-aminopyridine analogs are conceivable through multi-step sequences. For instance, a 2-aminopyridine can be converted to a 2-halopyridine via a Sandmeyer-type reaction. The resulting 2-halo-3-nitropyridine derivative could then be utilized in established annulation reactions, such as the Bartoli indole synthesis with vinyl Grignard reagents, to construct the pyrrole (B145914) ring.

Synthesis and Characterization of Derivatives and Analogs of 3 Nitro 4 M Tolyl Pyridin 2 Amine

Structural Modifications on the Pyridine (B92270) Ring

The pyridine core of 3-Nitro-4-(m-tolyl)pyridin-2-amine offers multiple sites for structural modification. Altering the substituents at the 2, 3, and 4 positions, or introducing new functional groups, can significantly impact the molecule's electronic and steric characteristics.

Variations in Substituents at the 2, 3, and 4 Positions

The inherent reactivity of the pyridine ring allows for diverse substitutions. The positions of the existing amino and nitro groups strongly influence the regioselectivity of further reactions. For instance, the electron-donating amino group at position 2 and the electron-withdrawing nitro group at position 3 create a unique electronic environment.

Research into related pyridine structures demonstrates the feasibility of introducing a variety of functional groups. In studies on 2-aminothiophene analogs, which share some electronic similarities, carboxamide groups have been successfully introduced at the 3-position, leading to compounds with modulated biological activities. nih.gov Similarly, synthetic strategies have been developed for introducing substituents at the 5-position of a pyridine ring that already contains a nitrophenyl group, as seen in the synthesis of 3-[(2S)-2-amino-3-{[5-(4-nitrophenyl)pyridin-3-yl]oxy}propyl]-1H-indole. nih.gov

Introduction of Halogen, Alkyl, and Heteroaryl Groups

The introduction of halogens, alkyl groups, and heteroaryl moieties onto the pyridine ring is a common strategy for creating chemical diversity. These modifications can influence factors such as lipophilicity, metabolic stability, and intermolecular interactions.

The synthesis of polysubstituted pyridines has been achieved through methods like the Truce–Smiles rearrangement, which allows for the incorporation of various groups. nih.gov For example, this method has been used to produce isonicotinic acid derivatives bearing both aryl and heteroaryl substituents. nih.gov

Specific examples of such modifications include:

Halogen Groups: The synthesis of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)isonicotinic acid demonstrates the incorporation of a fluorine atom onto an associated phenyl ring, a common strategy to modulate electronic properties. nih.gov

Alkyl Groups: The synthesis of 3- and 5-nitro-2-picoline (methylpyridine) derivatives showcases methods for preparing alkyl-substituted nitropyridines. acs.org

Heteroaryl Groups: The derivatization of 2-amino-3-nitropyridine (B1266227) to form 3-Nitro-N-(thiophen-2-ylmethyl)pyridin-2-amine introduces a thiophene (B33073) ring, a widely used heteroaryl group in medicinal chemistry. ontosight.ai

These synthetic approaches provide a toolbox for creating a wide array of analogs with tailored characteristics.

Alterations to the Aryl Moiety

The m-tolyl group at the 4-position of the pyridine ring is another key site for structural modification. Comparative studies with different aryl groups and the introduction of various substituents on the phenyl ring can lead to significant changes in the molecule's three-dimensional shape and electronic distribution.

Comparative Studies with para-Tolyl, ortho-Tolyl, and Phenyl Analogs

The position of the methyl group on the phenyl ring (ortho, meta, para) or its complete absence (phenyl analog) can have a profound effect on the compound's properties. The electronic and steric differences between these isomers are well-documented.

Electronic Effects: The para-tolyl group, for instance, has an electron-donating effect that can activate the pyridine ring towards electrophilic substitution.

Steric Effects: The position of the methyl group influences the dihedral angle between the pyridine and phenyl rings. In a study of N-(4-Methylphenyl)-3-nitropyridin-2-amine (the p-tolyl analog), the dihedral angle between the two rings was found to be significantly different in two independent molecules within the crystal structure [17.42 (16)° and 34.64 (16)°], indicating conformational flexibility. nih.gov This twisting is influenced by steric hindrance and intramolecular interactions.

Physicochemical Properties: Comparative toxicity studies on the nitrotoluene isomers themselves (ortho, meta, and para) have shown that they exhibit different metabolic profiles and toxic effects, highlighting how the isomerism of the aryl moiety can influence biological interactions. nih.gov

Table 1: Comparative Data of Tolyl Isomers and Analogs
Featurepara-Tolyl Analogmeta-Tolyl (Target Core)ortho-Tolyl AnalogPhenyl AnalogSource
Name N-(4-Methylphenyl)-3-nitropyridin-2-amineThis compoundN/AN/A nih.gov
Dihedral Angle (Pyridine-Benzene) 17.42° and 34.64°Data not availableData not availableData not available nih.gov
Electronic Effect of Tolyl Group Electron-donatingElectron-donatingElectron-donatingN/A
Toxicity of Nitrotoluene Isomer Toxic to kidney, spleen, reproductive systemToxic to kidney, spleen, reproductive system (less severe than para/ortho)Toxic to kidney, spleen, reproductive system (more severe than meta)N/A nih.gov

Exploration of Substituted Phenyl and Heteroaryl Groups (e.g., Fluorophenyl)

Replacing the m-tolyl group with other substituted phenyl or heteroaryl rings opens up vast chemical space. This strategy is widely used to optimize properties by introducing groups that can form additional hydrogen bonds, alter lipophilicity, or block metabolic pathways.

Research has demonstrated the synthesis of related pyridine structures with various substituted aryl groups:

Fluorophenyl Groups: The synthesis of 3-(4-Fluorophenyl)-2-(4-nitrophenyl) derivatives has been reported, showcasing the incorporation of a fluorinated phenyl ring. nih.gov

Disubstituted Phenyl Groups: Sustainable synthetic methods have been developed for 2-(3,4-disubstituted phenyl)benzoxazoles, featuring substituents like methoxy (B1213986) and morpholine (B109124) groups on the phenyl ring. mdpi.com These methods could potentially be adapted for the synthesis of 4-aryl-pyridin-2-amine analogs.

Heteroaryl Groups: The introduction of heteroaryl rings in place of the tolyl group is a logical extension. The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves a pyridin-3-yl group attached to a different heterocyclic core, illustrating the synthetic feasibility of C-C bond formation between pyridine and other heterocycles. guidechem.com

Derivatization of the Amino Group

The primary amino group at the 2-position is a versatile functional handle for further derivatization. It can readily participate in a variety of chemical reactions, allowing for the attachment of diverse chemical moieties.

Derivatization is often performed to enhance analytical detection or to synthesize new compounds with distinct properties.

Formation of Amides and Related Structures: The amino group can be acylated to form amides. For example, the synthesis of 3-Nitro-N-(thiophen-2-ylmethyl)pyridin-2-amine is achieved by reacting 2-amino-3-nitropyridine with thiophen-2-ylmethyl chloride, forming a secondary amine. ontosight.ai

Derivatization for Analysis: Various reagents are specifically designed to react with primary amines to improve their detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize amino groups, significantly enhancing detection sensitivity. nih.gov Another specially designed reagent, Ns-MOK-β-Pro-OSu, which contains a 2-nitrophenylsulfonyl moiety, has been developed for the sensitive detection of amino acids. mdpi.com These strategies underscore the reactivity of the amino group and its utility as a point of attachment for analytical tags.

Table 2: Examples of Amino Group Derivatization
Derivative/ReagentAttached MoietyPurpose/Reaction TypeSource
3-Nitro-N-(thiophen-2-ylmethyl)pyridin-2-amineThiophen-2-ylmethylSynthesis of new analog ontosight.ai
3-Nitrophenylhydrazine (3-NPH)3-NitrophenylhydrazoneEnhanced LC-MS/MS detection nih.gov
2-Fluoro-1-methyl pyridinium (B92312) (FMP) based reagentsPyridiniumEnhanced MS detection mdpi.com
Ns-MOK-β-Pro-OSuNs-MOK-β-ProSensitive UHPLC-HRMS/MS analysis mdpi.com

Synthesis of N-Substituted Pyridin-2-amines (e.g., N-Methyl, N-Benzyl)

The primary amino group of this compound serves as a key functional handle for the synthesis of N-substituted derivatives. Standard N-alkylation methods, widely used for amines, are applicable here, though they can be complicated by the potential for overalkylation. wikipedia.org

N-Methylation: The synthesis of N-methyl-3-nitro-4-(m-tolyl)pyridin-2-amine can be achieved through direct alkylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically performed in the presence of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic methyl group.

N-Benzylation: Similarly, N-benzylation to form N-benzyl-3-nitro-4-(m-tolyl)pyridin-2-amine is readily accomplished using benzyl (B1604629) halides, such as benzyl bromide (BnBr), under basic conditions. nih.govresearchgate.net The reaction of this compound with benzyl bromide in a solvent like DMF with K₂CO₃ at a moderately elevated temperature would yield the desired N-benzylated product. Another approach involves the reductive amination of benzaldehyde (B42025) with the parent amine, using a reducing agent like sodium triacetoxyborohydride.

A more advanced method for N-alkylation involves the "borrowing hydrogen" strategy, where a catalyst, often a ruthenium or iridium complex, facilitates the reaction between an amine and an alcohol (e.g., benzyl alcohol). researchgate.net This green chemistry approach generates water as the only byproduct.

Table 1: General Conditions for N-Alkylation of this compound
DerivativeReagentBaseSolventTypical Conditions
N-MethylMethyl IodideK₂CO₃DMFRoom Temp to 60°C
N-BenzylBenzyl BromideK₂CO₃AcetonitrileReflux
N-BenzylBenzyl AlcoholRu(II) CatalystTolueneReflux (Borrowing H₂)

Amide and Urea (B33335) Formation

The nucleophilic amino group of this compound is also a prime site for the formation of amide and urea linkages, which are prevalent in pharmacologically active molecules.

Amide Synthesis: Acylation of the parent amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine is a standard method for amide bond formation. For instance, reacting this compound with acetyl chloride would produce N-(3-nitro-4-(m-tolyl)pyridin-2-yl)acetamide. The base is necessary to neutralize the HCl byproduct. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate amide formation directly from a carboxylic acid. A patent for a related compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, describes the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropane (B1198618) carboxylic acid via its acyl chloride derivative. google.com

Urea Synthesis: Urea derivatives are typically synthesized by reacting the amine with an isocyanate. The reaction of this compound with an alkyl or aryl isocyanate (e.g., phenyl isocyanate) would proceed readily, often without a catalyst, to yield the corresponding N,N'-disubstituted urea. An alternative two-step method involves reacting the amine with phosgene (B1210022) (or a phosgene equivalent like triphosgene) to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which then reacts with another amine.

Table 2: General Conditions for Amide and Urea Formation
Derivative TypeReagentBase/CatalystSolvent
AmideAcyl ChlorideTriethylamineDichloromethane
AmideCarboxylic AcidEDC/HOBtDMF
UreaIsocyanateNone (or cat. DMAP)THF or Toluene

Synthesis of Fused Heterocyclic Systems Derived from this compound

The ortho-positioning of the amino and nitro groups on the pyridine ring provides a reactive template for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Chromene-Fused Pyridin-2-amine Analogs

The fusion of a chromene ring system onto the pyridine core can lead to the formation of chromenopyridines, a class of compounds with significant biological and material applications. mdpi.comnih.gov The synthesis of chromeno[2,3-b]pyridine derivatives can be achieved through several routes. One common strategy involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable chromone (B188151) precursor. researchgate.netclockss.org

For example, a multi-component reaction involving a salicylaldehyde (B1680747) derivative, a malononitrile (B47326) equivalent, and the parent amine under specific conditions can lead to a chromene-fused pyridine. A more direct, albeit theoretical, pathway for the subject compound could involve a reaction where the 2-amino group acts as a nucleophile in a cyclization reaction with a pre-functionalized tolyl ring, or more practically, by reacting a modified version of the parent compound (e.g., where the nitro group is converted to a cyano group) with a salicylaldehyde. Oxidative cyclization of pre-synthesized 5H-chromeno[2,3-b]pyridines is another established method to create more complex, rigid planar structures. nih.gov

Thiadiazole-Fused and Other Heterocyclic Analogs

The 2-amino-3-nitro substitution pattern is particularly well-suited for the synthesis of fused five-membered heterocyclic rings, such as thiadiazoles and pyrazoles.

Thiadiazole Analogs: The synthesis of nih.govresearchgate.netnih.govthiadiazolo[3,4-b]pyridine systems from 2-amino-3-nitropyridines is a well-established transformation. This reaction typically involves a reductive cyclization. Treatment of this compound with reagents like sulfur monochloride (S₂Cl₂) or by heating with sulfur in a high-boiling solvent can effect this transformation. A common laboratory method involves using sodium sulfide (B99878) or tin(II) chloride in the presence of a sulfur source, where the nitro group is reduced to a nitroso or amino group in situ, which then rapidly condenses with the adjacent amino group and the sulfur reagent to form the fused thiadiazole ring.

Other Fused Systems: The versatile reactivity of the 2-amino-3-nitropyridine scaffold allows for the synthesis of other fused systems. For example, reaction with hydrazines can lead to fused pyrazole (B372694) rings (pyrazolo[3,4-b]pyridines), and condensation with various 1,3-dicarbonyl compounds can yield fused pyrimidine (B1678525) rings. nih.govresearchgate.net

Systematic Structural and Spectroscopic Comparison of Synthesized Analogs

The structural and electronic properties of this compound and its derivatives can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography on the closely related N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals key structural features that are likely conserved in the m-tolyl analog. nih.gov

In this analog, two independent molecules exist in the asymmetric unit, differing in the dihedral angles between the pyridine and benzene (B151609) rings (17.42° and 34.64°). nih.gov The molecules exhibit a twisted conformation around the amine-tolyl N-C bonds. nih.gov The nitro group is nearly co-planar with the pyridine ring, and a strong intramolecular N-H···O hydrogen bond is observed between the amine proton and an oxygen atom of the nitro group. nih.govnih.gov This intramolecular hydrogen bond significantly influences the reactivity and conformation of the molecule. The crystal packing is further stabilized by intermolecular C-H···O, C-H···π, and π-π stacking interactions. nih.govnih.gov

The introduction of substituents (N-methyl, N-benzyl) or the formation of amide/urea derivatives would lead to predictable changes in their spectroscopic data.

Table 3: Comparative Structural Data of 2-Amino-3-nitropyridine Analogs
CompoundDihedral Angle (Nitro-Pyridine)Dihedral Angle (Pyridine-Aryl)Key InteractionsReference
4-Methyl-3-nitro-pyridin-2-amine15.5°N/AIntramolecular N-H···O; Intermolecular N-H···N H-bonds; π-π stacking nih.gov
N-(4-Methylphenyl)-3-nitropyridin-2-amine~1.5°17.4° & 34.6°Intramolecular N-H···O; Intermolecular C-H···O; π-π stacking nih.gov
Table 4: Predicted Spectroscopic Changes for Synthesized Derivatives
DerivativeTechniquePredicted Observation
N-Methyl ¹H NMRAppearance of a singlet around 2.5-3.0 ppm (N-CH₃).
¹³C NMRAppearance of a new signal in the aliphatic region (~30-40 ppm).
N-Benzyl ¹H NMRAppearance of a singlet around 4.5 ppm (N-CH₂) and new aromatic signals.
Amide IRAppearance of a strong C=O stretch (~1650-1680 cm⁻¹). Disappearance of one N-H stretch.
¹H NMRAppearance of a new amide N-H singlet (downfield shift).
Urea IRAppearance of a strong C=O stretch (~1630-1660 cm⁻¹).
Fused Thiadiazole Mass SpecMolecular ion peak corresponding to the loss of H₂O₂ and addition of S.
¹H NMRDisappearance of the two amine protons.

Mechanistic Investigations into the Biological Activity of 3 Nitro 4 M Tolyl Pyridin 2 Amine and Its Analogs in Vitro Studies

Antimicrobial Potential: Elucidation of In Vitro Mechanisms

The pyridine (B92270) nucleus is a core scaffold in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. The therapeutic properties of pyridine-containing compounds can be enhanced by the presence of other heterocyclic rings and specific functional groups like amino, nitro, and methoxy (B1213986) groups. nih.gov Analogs of 3-Nitro-4-(m-tolyl)pyridin-2-amine, particularly those incorporating a nitro group, have been a focus of research for their potential as antimicrobial agents.

Various analogs of this compound have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of nicotinic acid benzylidene hydrazide derivatives featuring nitro substituents were among the most active compounds tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Similarly, newly synthesized 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives showed that most were active against Gram-positive bacteria. ut.ac.ir

In a study focused on simplified analogs, 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines were screened against the ESKAPE panel of pathogens, which are common carriers of antimicrobial resistance genes. These compounds showed promising antibacterial profiles, inhibiting the growth of all tested ESKAPE pathogens except for the Gram-negative Pseudomonas aeruginosa. nih.govmdpi.com Other research on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also reported activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net

The antibacterial efficacy can be influenced by the specific chemical structure. For example, benzyl (B1604629) isothiocyanate and 2-phenylethyl isothiocyanate showed greater activity against most pathogenic bacteria tested than 3-butenyl and 4-pentenyl isothiocyanate, with a more pronounced effect on Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Analogs

Compound/Analog ClassGram-Positive StrainsGram-Negative StrainsKey FindingsReference
Nicotinic acid benzylidene hydrazides (with nitro groups)S. aureus, B. subtilisE. coliDemonstrated high activity, comparable to standard drugs. nih.gov
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazolesVarious Gram-positive bacteriaNot specifiedMost synthesized compounds were active against Gram-positive strains. ut.ac.ir
2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidinesS. aureus, E. faeciumE. coli, A. baumannii, K. pneumoniaeInhibited growth of all tested ESKAPE pathogens except P. aeruginosa. nih.govmdpi.com
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesB. subtilis, S. aureusX. campestris, E. coliShowed activity against the tested pathogenic strains. researchgate.net

The antifungal potential of pyridine-based compounds has been evaluated against several pathogenic fungi. Analogs containing a nitro group have shown significant activity. For example, nicotinic acid derivatives with nitro substituents were active against Candida albicans and Aspergillus niger, with some compounds showing efficacy comparable to the standard drug fluconazole. nih.gov

Research on other pyridine derivatives has also confirmed their antifungal properties. Mannich pyrol-pyridine bases demonstrated moderate activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov Furthermore, a study on the antifungal activity of 2,4-dihydroxy-N-(3-thioxo-3H-l1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) against various Candida species, dermatophytes, and molds revealed its potential as an antifungal agent. nih.gov Specifically, against C. albicans, the mean minimum inhibitory concentration (MIC) varied depending on the growth medium used. nih.gov The development of resistance in C. albicans to commonly used antifungal drugs underscores the need for new therapeutic agents. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Analogs

Compound/Analog ClassFungal PathogenKey FindingsReference
Nicotinic acid benzylidene hydrazides (with nitro groups)Candida albicans, Aspergillus nigerActivity was comparable to the standard drug fluconazole. nih.gov
Mannich pyrol-pyridine basesAspergillus oryzae, Aspergillus fumigatesDemonstrated moderate antifungal activity. nih.gov
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesFusarium oxysporumExhibited good activity against the tested fungal strain. researchgate.net
2,4-dihydroxy-N-(3-thioxo-3H-l1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB)Candida albicans, non-albicans Candida, dermatophytes, moldsShowed potential antifungal activity against a range of fungi. nih.gov

Nitro-containing compounds are a well-established class of anti-infective agents, particularly in the realm of antiparasitic drug discovery. nih.gov The chemotherapy for protozoal infections like giardiasis and trichomoniasis often relies on 5-nitroheterocyclic drugs. researchgate.net

In vitro studies have demonstrated the antiprotozoal efficacy of various analogs. For instance, 2-amino-4-aryloxazole derivatives have been evaluated for their activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net Similarly, the antiparasitic activity of albendazole (B1665689) and mebendazole (B1676124) salts has been tested against Entamoeba histolytica, G. lamblia, and T. vaginalis. mdpi.com

More directly related, derivatives of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole have shown potent in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). nih.gov

The biological activity of this compound analogs is largely attributed to their interaction with various molecular targets. The mechanism of action often depends on the specific application and the molecular structure of the compound.

For many nitro-containing heterocyclic compounds, a key mechanism involves their role as bioreducible prodrugs. nih.govmdpi.com The nitro group is relatively inert, but can be enzymatically reduced within the microbial cell to generate reactive nitrogen species. These radical species can induce cellular damage and interfere with essential biological pathways, leading to cell death. This mechanism is particularly relevant for their antiprotozoal and antibacterial activities. nih.govmdpi.comresearchgate.net

Additionally, the aminopyridine structure itself contributes to the biological activity. The amino group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, such as enzymes or receptors. This can lead to enzyme inhibition or the modulation of receptor activity, which are crucial mechanisms in therapeutic applications. For example, some pyrazolo[1,5-a]pyrimidines act as potent inhibitors of mycobacterial ATP synthase. nih.gov

Antimitotic and Antioxidant Properties: In Vitro Mechanistic Investigations

Beyond antimicrobial effects, analogs of this compound have been investigated for other cellular activities, including the inhibition of cell division and antioxidant effects.

While direct studies on the antimitotic activity of this compound are limited, research on structurally related compounds suggests a potential role in cell cycle regulation. A distant analog, [4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(3-Nitro-Phenyl)-Amine, has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2). drugbank.com CDKs are key enzymes that regulate the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cellular mitosis. This suggests a potential mechanism by which certain nitrophenyl amine derivatives may exert antiproliferative effects.

Additionally, some thiazolo[4,5-b]pyridine (B1357651) derivatives have been shown to act as antagonists of metabotropic glutamate (B1630785) receptors 5 (mGluR5) and exhibit high inhibitory activity against epidermal growth factor (EGF) receptors, which are also involved in cell growth and proliferation. pensoft.net

The antioxidant activity of various pyridine analogs has also been assessed. Thiazolo[4,5-b]pyridine derivatives have been evaluated in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net Similarly, a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and tested for their antioxidant properties, with some compounds showing good radical scavenging activity. researchgate.net

Radical Scavenging Capacity and Antioxidant Pathways

The chemical architecture of this compound, featuring both a nitro group and an amino group on a pyridine scaffold, suggests a potential for antioxidant activity. The presence of a nitro group can be important for antioxidant activity, as seen in studies of nitrochalcones and 2-substituted-5-nitro-benzimidazole derivatives. researchgate.net The antioxidant capacity of such compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). pensoft.netnih.gov

The mechanism of action for related antioxidant compounds often involves hydrogen atom transfer, where the N-H bond of an amine group donates a hydrogen to neutralize a free radical. frontiersin.org Studies on aminodi(hetero)arylamines within the thieno[3,2-b]pyridine (B153574) series, which are structurally analogous, have demonstrated significant radical scavenging activity (RSA). nih.gov For these compounds, the position of the amino group was found to be critical; para-substitution with an amino group resulted in a higher antioxidant potential. nih.gov This was confirmed through chemical, biochemical, and electrochemical assays, where the para-substituted aminodiarylamine showed the lowest oxidation potential and the highest antioxidant power. nih.gov

In vitro evaluations of various heterocyclic compounds have quantified this potential. For instance, certain aminodiarylamine thieno[3,2-b]pyridine derivatives exhibit potent activity in multiple antioxidant assays, with EC50 values for some even lower than the standard antioxidant, Trolox. nih.gov

Table 1: In Vitro Antioxidant Activity of Thieno[3,2-b]pyridine Analogs
Compound TypeAssayActivity (EC50 in µM)Reference
Aminodi(hetero)arylamine (ortho-NH2, para-OMe)Radical Scavenging Activity (RSA)63 nih.gov
Aminodi(hetero)arylamine (ortho-NH2, para-OMe)Reducing Power (RP)33 nih.gov
Aminodiarylamine (para-NH2)β-carotene-linoleate System41 nih.gov
Aminodiarylamine (para-NH2)TBARS Inhibition (Porcine Brain)7 nih.gov

Anticancer Potential: Exploration of In Vitro Molecular Targets and Associated Pathways

Pyridine and its derivatives are recognized as crucial scaffolds in the design of molecules with antiproliferative effects. nih.gov The functional groups present, such as amino (-NH2) and nitro (-NO2) groups, can significantly influence this activity. nih.gov In vitro studies on analogs of this compound have identified several molecular targets and pathways central to cancer cell proliferation and survival.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. This pathway is regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2 family members). A promising anticancer strategy involves inhibiting these anti-apoptotic proteins to allow cell death to proceed.

Research into novel 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives has shown that these compounds can function as apoptosis inducers. nih.gov Specifically, a lead compound from this series, compound 2n , was found to affect the expression of the anti-apoptotic gene Bcl-2 in MCF-7 breast cancer cells. nih.gov Downregulation of Bcl-2 by such compounds disrupts the protective mechanism of cancer cells, tipping the balance towards apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer agents. Various analogs of this compound have demonstrated this capability in vitro. For example, 3-nitroacridine (B3047595) derivatives have been shown to induce apoptosis in human breast cancer cells in a dose-dependent manner. nih.gov Similarly, certain aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series increase apoptosis levels in non-small cell lung cancer (NCI-H460) cells. nih.gov

More detailed studies on aryl pyridine derivatives revealed significant induction of both early and late apoptosis. nih.gov In MCF-7 cells, a lead compound induced total apoptosis in 33.19% of the cell population (25.15% early apoptosis and 8.04% late apoptosis). nih.gov This process was linked to the upregulation of pro-apoptotic genes like p53, Bax, and caspases 3 and 9. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been confirmed to induce significant levels of early and late apoptosis in Hela, MCF7, and HCT-116 cell lines. mdpi.com

Table 2: Induction of Apoptosis by Pyridine Analogs in Cancer Cell Lines
Compound ClassCell LineEffectReference
3-Nitroacridine derivativesHuman Breast CancerDose-dependent induction of apoptosis nih.gov
Aminodi(hetero)arylaminesNCI-H460 (Lung)Increased levels of apoptosis nih.gov
1,3-diphenylurea appended aryl pyridineMCF-7 (Breast)33.19% total apoptosis nih.gov
Pyrazolo[3,4-b]pyridinesHela, MCF7, HCT-116Significant induction of early and late apoptosis mdpi.com

Targeting enzymes that are crucial for cancer cell growth and proliferation is a key strategy in modern oncology drug discovery. Analogs of this compound have been investigated as inhibitors of several such enzymes.

Adaptor-Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase involved in cellular processes like endocytosis. researchgate.net Pyrrolo[2,3-b]pyridines, which share a core heterocyclic structure, have been developed as potent AAK1 inhibitors. nih.govdntb.gov.ua Optimization of a 7-azaindole (B17877) analogue led to novel pyrrolo[2,3-b]pyridines with high affinity for AAK1. nih.gov These findings highlight that the pyridine-based scaffold is a viable starting point for designing AAK1 inhibitors. researchgate.net

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Class I selective HDAC inhibitors have been developed from ortho-aminoanilides, which can be synthesized from nitrophenyl precursors. nih.gov Additionally, pyrimidine-based hydroxamic acids have been synthesized and shown to be potent inhibitors of HDAC4 and HDAC8 isoforms. nih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication and are validated targets for anticancer drugs. nih.gov Related heterocyclic compounds, such as 3-nitroacridine derivatives, exert their anticancer effects in part through the inhibition of topoisomerases. nih.gov Furthermore, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. nih.gov

Thymidylate Synthase: Based on a review of the available literature, there is limited information specifically linking this compound or its close analogs to the inhibition of thymidylate synthase.

Table 3: In Vitro Enzyme Inhibition by Analogs
Compound ClassTarget EnzymeActivity (IC50)Reference
Pyridinyl-substituted ortho-aminoanilideHDAC113.2 nM nih.gov
Pyrimidine-based hydroxamic acidHDAC81.2 µM nih.gov
Pyrazolo[4,3-f]quinoline (Compound 2E)Topoisomerase IIαEquivalent to Etoposide at 100 µM nih.gov
Pyrazolo[3,4-b]pyridine (Compound 9a)CDK90.262 µM mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)CDK20.460 µM mdpi.com

Interfering with the cell division cycle is a fundamental mechanism of many anticancer drugs. In vitro studies show that analogs of this compound can arrest cancer cells at various phases of the cell cycle, preventing their proliferation.

For example, 3-nitroacridine derivatives were found to cause cell cycle arrest at the G0/G1 phase in human breast cancer cells. nih.gov In contrast, a promising aminodi(hetero)arylamine in the thieno[3,2-b]pyridine series was observed to decrease the percentage of cells in the G0/G1 phase in the NCI-H460 cell line, suggesting an arrest at a later stage. nih.gov More detailed analyses of pyrazolo[3,4-b]pyridine derivatives showed that they could induce cell cycle arrest at the S phase (in Hela and HCT-116 cells) or the G2/M phase (in MCF7 cells), demonstrating that the specific cellular context can influence the outcome. mdpi.com This activity is often linked to the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9. mdpi.com

Table 4: Cell Cycle Arrest Induced by Analogs in Cancer Cell Lines
Compound ClassCell LinePhase of ArrestReference
3-Nitroacridine derivativesHuman Breast CancerG0/G1 nih.gov
Pyrazolo[3,4-b]pyridine (Compound 9a)HelaS mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)MCF7G2/M mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)HCT-116S mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological functions of a lead compound. For pyridine derivatives and related heterocycles, several key structural features have been identified that dictate their activity.

A broad review of pyridine derivatives found that the presence and position of groups like -NH2 enhance antiproliferative activity, whereas the inclusion of bulky groups or halogens can be detrimental. nih.gov This suggests that the 2-amino group in this compound is likely a key contributor to its potential biological effects.

For antioxidant activity, SAR studies of aminodiarylamines in the thieno[3,2-b]pyridine series revealed that a para-substituted amino group confers higher antioxidant potential than ortho- or meta-substituted analogs. nih.gov

In the context of anticancer activity, SAR is highly specific to the molecular target.

For 3-nitroacridine derivatives, modifications at the 9-position were critical for DNA affinity and, consequently, their anticancer effects. nih.gov

For pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogs targeting Mycobacterium tuberculosis, electron-donating groups were found to be active, with an N-morpholine derivative showing excellent inhibitory data. mdpi.com

In the development of AAK1 inhibitors, SAR studies of pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines showed that even small changes, such as converting an isopropyl group to a cyclopropyl (B3062369) group, could lead to a significant decrease in potency, while replacing a thiadiazole with a tetrazole boosted potency sevenfold. researchgate.net

For HDAC inhibitors, the position of the nitrogen within a pyridinyl substituent was found to greatly affect HDAC inhibition and determine selectivity between HDAC1/2 and HDAC3. nih.gov

These studies collectively indicate that the biological functions of this compound and its analogs are finely tuned by the specific nature and placement of substituents on the heterocyclic and aryl rings.

Influence of Substituent Position and Electronic Nature on In Vitro Efficacy

The biological activity of pyridine derivatives is significantly modulated by the nature and position of substituents on their ring systems. Structure-activity relationship (SAR) studies on related heterocyclic compounds demonstrate that both the electronic properties (electron-donating or electron-withdrawing) and the position of a substituent can dramatically alter efficacy.

In a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, which share the 3-nitropyridin-2-yl core structure, the substituents on a connected aryl ring were shown to have a profound impact on urease inhibition. nih.gov The data reveals that the electronic nature of the substituent on the phenyl ring of the N-arylacetamide or N-arylpropanamide side chain dictates the inhibitory potential.

For instance, in a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives, compounds bearing electron-withdrawing groups like nitro (NO₂) or chloro (Cl) at the para-position of the aryl ring exhibited potent urease inhibition. Conversely, the presence of electron-donating groups such as methyl (CH₃) or methoxy (OCH₃) led to a decrease in activity. This suggests that for this particular biological target, an electron-deficient aryl ring enhances the compound's efficacy. The most active inhibitors in one tested series, compounds 5b and 7e , demonstrated IC₅₀ values significantly lower than the standard, thiourea. nih.gov

Table 1: In Vitro Urease Inhibition Data for Selected 1-(3-nitropyridin-2-yl)piperazine Analogs This table is interactive. You can sort and filter the data.

Compound Nucleus Substituent (R) IC₅₀ (µM)
5b Nucleus A 4-Nitrophenyl 2.0 ± 0.73
5c Nucleus A 4-Chlorophenyl 4.3 ± 1.5
5i Nucleus A 4-Methylphenyl 11.2 ± 1.2
7e Nucleus B 4-Nitrophenyl 2.24 ± 1.63
7h Nucleus B 4-Methylphenyl 10.4 ± 1.1
3 Precursor - 3.90 ± 1.91
Thiourea Standard - 23.2 ± 11.0

Data sourced from in vitro urease inhibition assays. nih.gov Nucleus A: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide. Nucleus B: N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide.

This principle, where substituent electronics govern activity, is a cornerstone of medicinal chemistry. In studies of other pyridine-based compounds, similar dependencies are observed. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogs with strong electron-donating groups showed the most potent anti-mycobacterial activity. mdpi.com This highlights that the optimal electronic nature of a substituent is target-dependent.

Role of the Nitro Group in Bioactivity and Bioreduction Mechanisms

The nitro (NO₂) group is a critical pharmacophore for the biological activity of many aromatic and heteroaromatic compounds, including this compound. encyclopedia.pub This functional group is strongly electron-withdrawing, which significantly alters the electron distribution of the pyridine ring and facilitates specific molecular interactions. ntnu.no However, its primary role in the bioactivity of many antimicrobial and cytotoxic agents is to act as a prodrug element, requiring metabolic activation to exert its effect. encyclopedia.pub

The biological activity of nitro-containing compounds is often entirely dependent on the reduction of the nitro group within the target cell or microorganism. encyclopedia.pub This bioreduction transforms the relatively inert nitro group into highly reactive, toxic intermediates. encyclopedia.pub Studies on nitroimidazole drugs, for example, have shown a direct correlation between the drug's electron affinity (redox potential) and the extent of DNA damage it causes after reduction. nih.gov This supports the hypothesis that the compound must be reduced to become active, and the ease of this reduction is a key determinant of its potency. nih.gov The nitro group, therefore, is essential for the bioactivity of these compounds, serving as a latent reactive center that is unmasked under specific biological conditions, such as the low-oxygen environment of certain bacteria or tumors. encyclopedia.pubnih.gov

Impact of Meta-Tolyl vs. Para-Tolyl Substitution on Biological Profiles

The para-tolyl group places the methyl substituent directly opposite the point of attachment to the pyridine ring. This position allows the electron-donating effect of the methyl group to be transmitted effectively through resonance and inductive effects to the pyridine ring. In contrast, the meta-tolyl group's electron-donating effect is primarily inductive and less pronounced. This difference in electronic properties could lead to variations in binding affinity for a target enzyme or receptor.

Mechanistic Insights into the Bioreduction of the Nitro Group in Biological Contexts

The mechanism of action for many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process is not a simple detoxification step but rather an activation pathway that generates the ultimate bioactive species.

Enzymatic Bioreduction Pathways and Formation of Reactive Intermediates

In biological systems, the nitro group (Ar-NO₂) undergoes a six-electron reduction to the corresponding amine (Ar-NH₂). nih.gov This transformation is catalyzed by a variety of nitroreductase enzymes and can proceed through two main pathways. nih.gov

Two-Electron Reduction Steps: This pathway involves a series of sequential two-electron transfers, often using NADH or NADPH as cofactors. encyclopedia.pub The nitro group is first reduced to a nitroso intermediate (Ar-NO), which is then rapidly reduced to a hydroxylamine (B1172632) intermediate (Ar-NHOH). The final two-electron reduction converts the hydroxylamine to the stable amine (Ar-NH₂). nih.gov Of these intermediates, the nitroso and hydroxylamine derivatives are highly reactive electrophiles. encyclopedia.pubnih.gov The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

One-Electron Reduction (Radical Mechanism): This pathway involves the single-electron reduction of the nitro group to form a nitro anion radical (Ar-NO₂⁻•). nih.gov Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound by molecular oxygen, generating a superoxide (B77818) anion (O₂⁻•) in a process known as a "futile cycle." nih.gov This can lead to oxidative stress. Under anaerobic conditions, the nitro anion radical can undergo further reduction steps to form the nitroso, hydroxylamine, and amine products. nih.gov

The hydroxylamine derivative is considered a key intermediate of significant interest in both pathways due to its reactivity towards cellular macromolecules. nih.gov

Interaction of Nitro-Reduced Metabolites with Cellular Components (In Vitro)

The reactive intermediates generated from nitro group reduction, particularly the nitroso and hydroxylamine species, are capable of covalently binding to cellular nucleophiles, including proteins and nucleic acids. encyclopedia.pub In vitro studies with various nitroaromatic compounds have demonstrated that their cytotoxicity is mediated by these reduced metabolites.

A widely accepted model posits that the reduced nitro species, once formed, can bind covalently to DNA, leading to strand breaks, cross-linking, and other forms of damage that culminate in cell death. encyclopedia.pubnih.gov For example, studies using an electrolytic reduction system to mimic enzymatic action showed that reduced nitroimidazole drugs cause damage to DNA, and the extent of this damage correlates with the drug's reduction potential. nih.gov This provides strong evidence that bioreduction is a prerequisite for the interaction with and damage to DNA. nih.gov Similarly, the biological activity of certain 1-nitroacridine derivatives was found to depend more on their ability to form covalent crosslinks with DNA in vivo than on their capacity to intercalate into the DNA helix. nih.gov These findings underscore that the interaction of the activated, reduced metabolites with critical cellular components like DNA is a central mechanism of their biological effect.

Future Research Directions and Translational Perspectives for 3 Nitro 4 M Tolyl Pyridin 2 Amine

Development of Novel and Efficient Synthetic Routes for Analog Library Generation

The generation of a diverse library of analogs based on the 3-Nitro-4-(m-tolyl)pyridin-2-amine core is essential for systematic structure-activity relationship (SAR) studies. While classical methods such as the nucleophilic aromatic substitution (SNAr) reaction between a halo-nitropyridine and an appropriate amine are viable, future efforts should focus on more versatile and efficient strategies. nih.gov

Key areas for development include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for introducing the m-tolyl group or other aryl/heteroaryl substituents at the 4-position of the pyridine (B92270) ring. Research into optimizing catalyst systems (e.g., palladium catalysts with bulky phosphine (B1218219) ligands) and reaction conditions can improve yields and substrate scope.

Late-Stage Functionalization: Developing C-H activation or late-stage nitration/amination methods would provide a highly efficient route to analogs, allowing for the rapid modification of advanced intermediates.

Flow Chemistry: The use of microreactor or flow chemistry systems can enhance safety, particularly when handling nitrated compounds, and allow for high-throughput synthesis of an analog library by systematically varying building blocks.

A proposed synthetic strategy for analog generation is outlined below:

Reaction Type Starting Materials Reagents & Conditions Generated Diversity
Suzuki-Miyaura Coupling 4-Chloro-3-nitropyridin-2-amine + Various Aryl/Heteroaryl Boronic AcidsPd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., DMF, THF)Variation at the 4-position of the pyridine ring.
Buchwald-Hartwig Amination 2-Chloro-3-nitro-4-(m-tolyl)pyridine + Various AminesPd Catalyst, Ligand (e.g., XPhos), BaseVariation of the amine substituent at the 2-position.
Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloro-3-nitropyridineStep 1: m-Toluidine (B57737); Step 2: Ammonia (B1221849) or Primary/Secondary AminesStepwise introduction of tolyl and amine groups.

This table is interactive. You can sort and filter the data to explore different synthetic strategies.

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

Comprehensive characterization is critical to understanding the structural and electronic properties of this compound and its derivatives. Beyond standard techniques like ¹H/¹³C NMR and mass spectrometry, advanced methods can provide deeper insights.

Future characterization should incorporate:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional structure, including crucial data on bond lengths, bond angles, and the dihedral angle between the pyridine and tolyl rings. nih.gov This information is vital for understanding intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Solid-State NMR (ssNMR): For derivatives with poor solubility or those that are difficult to crystallize, ssNMR can elucidate structural and packing information in the solid state.

Advanced Mass Spectrometry Imaging (MSI): In pre-clinical studies, MSI could be used to map the distribution of the compound and its metabolites within tissue sections, providing valuable information on biodistribution without the need for radiolabeling.

Fluorescence Spectroscopy: Given that many nitropyridine derivatives exhibit interesting photophysical properties, exploring the fluorescence characteristics of this compound and its analogs could open avenues in materials science or for use as biological probes. nih.gov

Deepening Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful, resource-efficient way to predict the properties of novel analogs and guide synthetic efforts. By building robust computational models, researchers can prioritize the synthesis of compounds with the highest probability of desired activity.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to determine electronic properties, such as the electrostatic potential surface, which reveals regions of positive and negative charge. nih.gov This is crucial for predicting how the molecule might interact with biological targets, with negative potentials often found near the nitro group and positive potentials near N-H groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogs and testing their biological activity, QSAR models can be developed to correlate specific structural features with activity, accelerating the discovery of more potent compounds.

Molecular Docking: For a hypothesized biological target, such as a protein kinase, molecular docking can predict the binding affinity and orientation of the compound in the active site. nih.gov This can help elucidate the mechanism of action and guide the design of derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological environment, such as a cell membrane or a protein's active site, providing insights into its stability, conformational changes, and interaction dynamics.

Discovery of Novel Biological Targets and Mechanisms of Action (In Vitro)

The nitro group is a well-known pharmacophore present in numerous antimicrobial and anticancer agents. nih.govmdpi.com Its electron-withdrawing nature and ability to participate in redox reactions can induce cellular stress and damage in target organisms or cells. nih.gov The pyridine scaffold is also a cornerstone of many pharmaceuticals.

Future in vitro research should focus on:

Broad-Spectrum Screening: The compound and its analogs should be screened against a wide range of biological targets, including panels of kinases, proteases, and other enzymes, as well as various cancer cell lines and microbial strains (bacteria, fungi, parasites). nih.govdrugbank.com

Mechanism of Action Studies: For any "hits" identified, detailed mechanistic studies are required. For example, if a compound shows anticancer activity, follow-up studies could investigate its effects on the cell cycle, apoptosis, and specific signaling pathways. If it shows antimicrobial properties, its ability to generate reactive oxygen species or inhibit DNA synthesis could be explored. nih.gov

Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, or genetic screens can be employed to identify the specific molecular target(s) responsible for the observed biological activity.

Potential Biological Target Class Rationale / Example In Vitro Assays
Protein Kinases Many pyridine-based compounds are kinase inhibitors; related molecules inhibit tyrosine kinases involved in leukemia. guidechem.comKinase activity assays (e.g., ADP-Glo), cell-based phosphorylation assays.
Microbial Enzymes The nitro group is a key feature in antimicrobials like metronidazole (B1676534) and nitrofural. nih.govmdpi.comMinimum Inhibitory Concentration (MIC) assays against various bacteria and fungi.
Parasitic Targets Nitrotriazoles have shown promising activity against trypanosomes, the causative agents of Chagas disease. nih.govAnti-parasitic viability assays (e.g., against Trypanosoma cruzi).
DNA/RNA Reduced nitro species can bind covalently to DNA, causing damage and cell death. nih.govDNA intercalation assays, comet assays for DNA damage.

This table is interactive. You can sort and filter the data to explore different potential biological targets.

Design and Synthesis of Chemically Diverse Derivatives with Enhanced Academic and Pre-clinical Utility

Building on the knowledge gained from the aforementioned research areas, the rational design and synthesis of next-generation derivatives can be undertaken. The goal is to create molecules with improved potency, selectivity, and drug-like properties.

Strategic design principles include:

Bioisosteric Replacement: The nitro group, while often essential for activity, can sometimes be associated with toxicity. nih.gov Exploring bioisosteric replacements (e.g., cyano, sulfone groups) could retain or improve activity while mitigating potential liabilities.

Substituent Modification: The m-tolyl group can be systematically modified to explore the effects of sterics and electronics on activity. The Topliss scheme or Craig plot are established medicinal chemistry tools that can guide these modifications. nih.gov For example, adding electron-withdrawing or -donating groups to the tolyl ring can fine-tune the electronic properties of the entire molecule.

Introduction of Water-Solubilizing Groups: To improve suitability for biological assays and potential in vivo studies, derivatives incorporating polar functional groups (e.g., morpholine (B109124), piperazine) can be synthesized to enhance aqueous solubility.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for a biological target.

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, paving the way for the development of novel tools for academic research and potentially new therapeutic leads.

Q & A

Q. What are the recommended synthetic routes for 3-nitro-4-(m-tolyl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

A two-step approach is commonly employed:

  • Step 1 : Synthesize the precursor N-(m-tolyl)pyridin-2-amine via palladium-catalyzed coupling of 2-aminopyridine with m-tolylboronic acid under Suzuki-Miyaura conditions (80°C, 12 h, 90% yield) .
  • Step 2 : Introduce the nitro group regioselectively at position 3 using a nitrating mixture (HNO₃/H₂SO₄, 0–5°C, 2 h). Monitor regiochemistry via in situ FT-IR to confirm nitro group placement (NO₂ asymmetric stretch at ~1530 cm⁻¹). Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) reveals distinct aromatic splitting patterns (e.g., nitro-adjacent proton at δ 8.5 ppm; m-tolyl methyl at δ 2.3 ppm). ¹³C NMR confirms substitution via deshielding of C3 (δ 148 ppm for C-NO₂) .
  • X-ray crystallography : Grow crystals via slow evaporation (CHCl₃/MeOH). Refine using SHELXL to resolve bond angles (e.g., C3-NO₂ bond length: 1.21 Å) and intermolecular π-π stacking (3.5 Å spacing), as demonstrated for structurally analogous pyridin-2-amine derivatives .
  • HRMS : [M+H]⁺ expected at m/z 256.0984 (C₁₂H₁₁N₃O₂) with <2 ppm error .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize multi-target panels:

  • Kinase inhibition : Screen against TrkA (IC₅₀ assay using ADP-Glo™, 1–10 µM range) .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using Mueller-Hinton broth .
  • Cytotoxicity : MTT assay on HEK293 cells (48 h exposure; CC₅₀ >50 µM indicates selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability:

  • Standardize kinase sources : Use recombinant PI3Kγ (vs. cell lysates) to minimize batch-to-batch variability .
  • Validate receptor binding : Compare cAMP inhibition in A2B adenosine receptor models (e.g., HEK293-A2B) with 3 biological replicates .
  • Cross-analyze physicochemical properties : Apply QSAR models (e.g., logP and polar surface area correlations from ) to identify outliers in activity trends .

Q. What computational strategies are recommended for predicting the binding modes of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina with PI3Kγ (PDB: 3DBS) to model nitro group interactions with Lys833 and Asp841 .
  • MD simulations : Run 100 ns trajectories (AMBER ff14SB) to assess m-tolyl hydrophobic packing in the ATP-binding pocket .
  • Free energy perturbation (FEP) : Calculate ΔΔG for nitro→cyano substitutions, correlating with IC₅₀ shifts (R² >0.85) .

Q. What methodologies optimize the solubility and bioavailability of this compound without compromising activity?

  • Prodrug design : Synthesize a phosphate ester derivative at the amine (hydrolyzes in plasma with t₁/₂ >2 h) .
  • Co-crystallization : Use β-cyclodextrin to enhance aqueous solubility (1:1 molar ratio; 15 mg/mL vs 0.5 mg/mL for free compound) .
  • Structural modulation : Introduce a C5 methoxy group to improve logP (-0.3 to +0.5) while maintaining PI3K inhibition (IC₅₀ <100 nM) .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition by this compound?

Variations stem from:

  • ATP concentration differences : Use fixed [ATP] (e.g., 10 µM) in kinase assays to normalize results .
  • Enzyme isoforms : Test against TrkA (vs. TrkB/C) to isolate isoform-specific effects .
  • Cell permeability : Adjust assay duration (4 h vs 24 h) to account for intracellular accumulation kinetics .

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